molecular formula C8H13N3O B1394145 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole CAS No. 895573-64-5

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

Cat. No. B1394145
M. Wt: 167.21 g/mol
InChI Key: RNZPWGXBWMZDBW-UHFFFAOYSA-N
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Description

Compounds like “5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole” belong to a class of organic compounds known as heterocyclic compounds. These are compounds containing a ring structure made up of more than one type of atom, in this case, carbon and nitrogen . They often have interesting biological activities and are commonly found in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure would depend on the positions of the methyl and piperidin-3-yl groups on the oxadiazole ring.


Chemical Reactions Analysis

Heterocyclic compounds like “5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole” can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . The exact reactions would depend on the specific compound and the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. They are likely to be solid at room temperature, and their solubility in water and organic solvents would depend on the nature of the substituents .

Scientific Research Applications

Antimicrobial Activity

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives exhibit significant antimicrobial activity. A structure-activity relationship study highlighted this effect, indicating potential applications in antimicrobial drug development (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Chemical Reactivity

Various syntheses involving 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole have been explored. For instance, reactions with pyrrolidine and morpholine were conducted to produce derivatives with potential biological applications (Rao, Reddy, Jyotsna, & Sait, 2014). Another study focused on synthesizing novel compounds with piperidine, examining their chemical properties and potential applications (Krolenko, Vlasov, & Zhuravel, 2016).

Biological Evaluation and Molecular Docking Studies

Research has been conducted on the biological evaluation of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives. Studies include antimicrobial activity screening and molecular docking to understand their interaction with biological targets. These studies are crucial for drug discovery and development (Khalid et al., 2016).

Antiproliferative Properties

A novel class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered. These compounds act as tubulin inhibitors, indicating potential applications in cancer research and therapy (Krasavin et al., 2014).

Antifungal Activity

Novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for their antifungal activities. This research opens up possibilities for developing new antifungal agents (Sangshetti & Shinde, 2011).

Crystal Structure Analysis

Studies on the molecular and crystal structures of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives have been conducted. Understanding these structures is vital for drug design and understanding drug-receptor interactions (Vaksler et al., 2023).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their exact structure and biological activity. Many heterocyclic compounds are biologically active and could be toxic in large amounts . Proper safety precautions should be taken when handling such compounds.

Future Directions

The study of heterocyclic compounds is a very active area of research, with new compounds being synthesized and their biological activities being investigated . Future research on “5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole” could involve the synthesis of the compound, the investigation of its biological activity, and its potential use in the development of new pharmaceuticals.

properties

IUPAC Name

5-methyl-3-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPWGXBWMZDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676561
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole

CAS RN

895573-64-5
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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